3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole

Physicochemical properties Analytical chemistry Compound handling

Generic substitution among 1,2-benzisothiazole derivatives is scientifically risky due to highly sensitive structure-activity relationships. This compound provides a defined, reproducible scaffold to generate proprietary SAR data. - Unique 3-position ethoxy-piperidine linker, distinct from 2-substituted analogs, enabling selective CNS-target probe design. - Validated HPLC separation method supports immediate use as an analytical reference standard. - Well-characterized physicochemical profile (MW 262.37, bp 345.5°C) ensures reliable experimental reproducibility.

Molecular Formula C14H18N2OS
Molecular Weight 262.37 g/mol
CAS No. 19767-25-0
Cat. No. B009517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole
CAS19767-25-0
Molecular FormulaC14H18N2OS
Molecular Weight262.37 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=NSC3=CC=CC=C32
InChIInChI=1S/C14H18N2OS/c1-4-8-16(9-5-1)10-11-17-14-12-6-2-3-7-13(12)18-15-14/h2-3,6-7H,1,4-5,8-11H2
InChIKeyMSIQTUORZDHNAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS 19767-25-0): A 1,2-Benzisothiazole-Based Research Probe with Piperidine Motif


3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS 19767-25-0) is a synthetic organic compound featuring a 1,2-benzisothiazole core linked to a piperidine moiety via an ethoxy bridge [1]. The compound is primarily referenced in the context of chemical supply and patent literature [2]. Its physicochemical properties, including a molecular weight of 262.37 g/mol, density of 1.19 g/cm³, and a boiling point of 345.5°C at 760 mmHg, are well-documented . The presence of the piperidine group is suggestive of potential interactions with central nervous system targets, a characteristic common to many in-class analogs .

Procurement Risk: Why 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole Cannot Be Substituted with Generic 1,2-Benzisothiazole Analogs


Generic substitution among 1,2-benzisothiazole derivatives is highly inadvisable due to the profound impact of substitution pattern and linker chemistry on target engagement and biological activity. The specific 3-position ethoxy-piperidine linker in 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS 19767-25-0) is distinct from the 2-substituted or 3-piperidinyl analogs described in prior art, which exhibit antagonism at serotonin (5-HT1A, 5-HT1B, 5-HT1D) or other receptor classes [1][2]. Even within the same patent class, subtle structural changes can lead to dramatic differences in receptor selectivity and potency, as demonstrated by a related compound that achieved 820-fold selectivity for CCR3 over CCR1 [3]. Therefore, using an unvalidated analog of 19767-25-0 introduces significant scientific and financial risk, as the structure-activity relationship (SAR) for this specific compound is not publicly defined.

Quantitative Evidence Guide: Differentiating 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS 19767-25-0) from its Closest Analogs


Physicochemical Property Differentiation: Density and Boiling Point of CAS 19767-25-0 vs. Structural Analogs

The target compound exhibits a measured density of 1.19 g/cm³ . This value represents a verifiable, albeit modest, difference from closely related 1,2-benzisothiazole derivatives. For example, the core scaffold 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin) has a density of 1.69 g/cm³ [1]. This 0.50 g/cm³ difference in density is directly attributable to the addition of the 3-ethoxy-piperidine side chain on CAS 19767-25-0, which significantly alters the compound's physical properties relevant to purification, formulation, and handling [2].

Physicochemical properties Analytical chemistry Compound handling

Binding Profile Differentiation: Class-Based Inference for CAS 19767-25-0 vs. 2-Substituted Analogs

The specific 3-substituted ethoxy-piperidine scaffold of CAS 19767-25-0 is chemically distinct from the 2-substituted 1,2-benzisothiazole derivatives, which have been patented as serotonin (5-HT1A, 5-HT1B, 5-HT1D) antagonists [1]. While no direct quantitative binding data is publicly available for CAS 19767-25-0, class-level inference from the 1,2-benzisothiazole literature indicates that the position of the piperidine-containing side chain (position 3 vs. position 2) is a critical determinant of target affinity and selectivity. A structurally distinct analog with a 3-piperidinyl substitution was shown to possess antipsychotic and analgesic properties, further supporting the importance of the specific substitution pattern [2].

Receptor pharmacology Serotonin receptors Structure-Activity Relationship (SAR)

Structural Linker Differentiation: Ethoxy-Piperidine vs. Direct Piperidinyl Attachment in Benzisothiazoles

The target compound CAS 19767-25-0 possesses an ethoxy linker between the benzisothiazole core and the piperidine ring. This is a key differentiating feature from other patented compounds where the piperidine ring is directly attached to the core or linked via a different chain [1]. While specific potency or selectivity data for 19767-25-0 are absent, the SAR of a related class highlights the importance of this linker. In a study on CCR3 antagonists, a compound with a piperidine side chain achieved an IC50 of 2.3 nM and 820-fold selectivity over CCR1 (IC50 = 1900 nM) [2]. This demonstrates that the nature and length of the linker are critical drivers of potency and selectivity within this chemical space, underscoring the unique, uncharacterized profile of 19767-25-0's specific ethoxy-piperidine motif.

Medicinal chemistry Linker chemistry Molecular pharmacology

Validated Application Scenarios for 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS 19767-25-0) Based on Verifiable Evidence


Scaffold for Proprietary Structure-Activity Relationship (SAR) Studies in CNS Drug Discovery

Given its 1,2-benzisothiazole core with a 3-substituted ethoxy-piperidine chain, this compound is best positioned as a unique scaffold in medicinal chemistry programs. Its undefined pharmacology, inferred from the known activity of related but distinct analogs at serotonin receptors [1] and other targets, makes it a valuable starting point for designing novel CNS-penetrant ligands. Its primary procurement value lies in its ability to generate proprietary SAR data, as its specific substitution pattern is not covered by the extensive patent literature on 2-substituted benzisothiazoles [2].

Analytical Reference Standard for Method Development and Compound Identification

The well-defined physicochemical properties of CAS 19767-25-0 (molecular weight, density, boiling point) make it suitable for use as a reference standard in analytical chemistry . Its documented HPLC separation on a Newcrom R1 column [3] validates its application in developing and validating analytical methods for purity assessment, stability testing, or as a retention time marker in complex mixtures.

Chemical Probe for Investigating the Impact of Ethoxy-Piperidine Linker on Target Engagement

This compound serves as a specific chemical probe to investigate the role of the ethoxy-piperidine linker in modulating biological activity. By comparing its (currently unknown) binding profile with that of analogs containing direct piperidinyl attachments [4], researchers can deconvolute the contribution of linker length and flexibility to target selectivity and potency, a common goal in fragment-based drug design.

Technical Documentation Hub

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